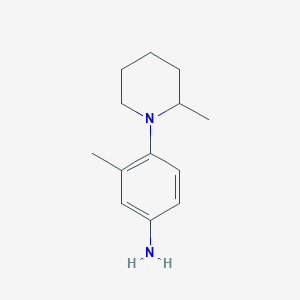

3-Methyl-4-(2-methylpiperidin-1-yl)aniline

Descripción

3-Methyl-4-(2-methylpiperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Propiedades

IUPAC Name |

3-methyl-4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10-9-12(14)6-7-13(10)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEKDJRRVDUCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylpiperidin-1-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with 2-methylpiperidine under specific conditions. The nitro group is reduced to an amine, and the piperidine ring is introduced through nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methyl-4-(2-methylpiperidin-1-yl)aniline is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, it was evaluated against A549 lung cancer cells, showing promising results with an IC50 value of approximately 20 µM, indicating significant potential for development into anticancer agents.

The compound's biological activities have been explored in several contexts:

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Neuropharmacology

Due to the presence of the piperidine moiety, this compound has been investigated for its effects on neurotransmitter systems. Studies suggest it may influence serotonin uptake, indicating potential applications in treating mood disorders.

Case Study 1: Anticancer Efficacy

A study conducted on various aniline derivatives highlighted the anticancer properties of this compound. This compound was tested against multiple cancer cell lines, including breast and lung cancers. The findings indicated that modifications to the aniline structure could enhance cytotoxicity and selectivity towards cancer cells.

Case Study 2: Antimicrobial Effectiveness

In a comparative analysis of antimicrobial agents, this compound was evaluated alongside standard antibiotics. The study revealed that this compound exhibited superior activity against certain bacterial strains compared to traditional treatments, suggesting its potential as a lead compound in antibiotic development.

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-4-(3-methyl-1-piperidinyl)aniline

- 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline

- 3-Methyl-4-(3-methyl-1-piperidinyl)aniline

Uniqueness

3-Methyl-4-(2-methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern on the piperidine ring, which can lead to distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in drug discovery and development .

Actividad Biológica

3-Methyl-4-(2-methylpiperidin-1-yl)aniline, also known by its CAS number 1094544-19-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that this compound may induce apoptosis in cancer cells through various mechanisms.

Case Study Findings:

- Cytotoxicity : A study evaluated the compound against A549 lung cancer cells, revealing an IC50 value of approximately 26 µM , indicating moderate cytotoxicity compared to other derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Research Findings:

- The compound demonstrated effective inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been studied against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate notable antibacterial activity, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammation, such as COX enzymes.

- Induction of Apoptosis : It may promote programmed cell death in cancer cells through mitochondrial pathways, leading to reduced tumor growth.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects could stem from interference with bacterial cell wall integrity, leading to cell lysis.

Research Studies and Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Properties : In a comparative study involving various pyrazole derivatives, it was found that similar compounds displayed significant apoptosis in cancer cells, suggesting a potential mechanism for this compound's effects .

- Anti-inflammatory Effects : A study indicated that derivatives with similar structural motifs effectively inhibited COX enzymes, reinforcing the potential use of this compound in managing inflammatory conditions .

- Antimicrobial Efficacy : Research has shown that the compound is effective against multiple bacterial strains, highlighting its potential application as an antimicrobial agent .

Q & A

Basic: What synthetic routes are recommended for 3-Methyl-4-(2-methylpiperidin-1-yl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a substituted aniline with a piperidine derivative. Key steps include:

- Nucleophilic aromatic substitution : Reacting 3-methyl-4-fluoroaniline with 2-methylpiperidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Reductive amination : Alternative routes may employ catalytic hydrogenation of Schiff base intermediates derived from 4-aminoacetophenone and 2-methylpiperidine .

- Optimization : Use high-purity reagents, monitor reaction progress via TLC or LC-MS, and optimize temperature/time to minimize by-products. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield .

Advanced: How can computational chemistry predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Solvent effects can be modeled via the COSMO-RS approach .

- MD Simulations : Employ GROMACS to simulate solvation dynamics in water, DMSO, or ethanol. Analyze hydrogen bonding and conformational stability of the piperidine ring .

- Validation : Compare computational results with experimental NMR chemical shifts (e.g., aromatic proton environments) and solubility data .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ESI-MS : Look for [M+H]+ peaks at m/z ~260–330 (varies with substituents). Fragmentation patterns can confirm the piperidine moiety .

- 1H/13C NMR : Aromatic protons appear at δ 6.5–7.5 ppm, while piperidine signals (CH₂ and CH₃ groups) occur at δ 1.2–3.0 ppm. DEPT-135 distinguishes CH₂ and CH₃ groups .

- FT-IR : N-H stretches (~3400 cm⁻¹), C-N stretches (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) confirm functional groups .

Advanced: How to resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Multi-Method Refinement : Use SHELXL for small-molecule refinement, but cross-validate with independent methods like charge-flipping (Superflip) or dual-space algorithms (Sir2014) .

- Twinned Data Handling : For twinned crystals, apply Hooft/Y parameters in PLATON and compare R-factors from multiple twin laws .

- Data Reproducibility : Repeat experiments under varying crystallization conditions (e.g., solvent ratios, temperature) to confirm unit cell parameters .

Basic: What biological activities are reported for structurally analogous aniline-piperidine derivatives?

Methodological Answer:

- Kinase Inhibition : Analogues like SB-202190 (p38 MAPK inhibitor) suggest potential anti-inflammatory applications. Test via ELISA-based kinase assays .

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) using microbroth dilution assays. MIC values <50 µg/mL indicate potency .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Compare with controls like cisplatin .

Advanced: How to design experiments assessing environmental degradation of this compound?

Methodological Answer:

- Photocatalytic Degradation : Use MnFe₂O₄/Zn₂SiO₄ nanoparticles under simulated solar radiation. Monitor degradation via HPLC-UV at λ = 254 nm. Optimize parameters (pH, catalyst load) via Box-Behnken design .

- Microbial Metabolism : Incubate with Pseudomonas spp. in minimal media. Track metabolite formation (e.g., hydroxylated derivatives) using GC-MS .

- Adsorption Studies : Test NKA-II resin for wastewater treatment. Fit adsorption isotherms to Freundlich models and calculate kinetics (pseudo-second-order) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Toxicity Mitigation : Avoid skin contact (risk of sensitization). Store in amber bottles under nitrogen to prevent oxidation .

- Waste Disposal : Neutralize acidic/by-product streams with NaHCO₃ before disposal .

Advanced: How to employ high-throughput screening for catalytic applications of this compound?

Methodological Answer:

- Library Synthesis : Use automated liquid handlers to prepare derivatives (e.g., varying substituents on the piperidine ring). Characterize via parallel LC-MS .

- Catalysis Screening : Test as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor yields via 96-well plate HPLC .

- Data Analysis : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., steric bulk) with catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.